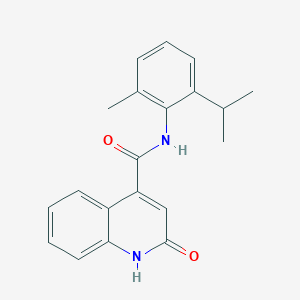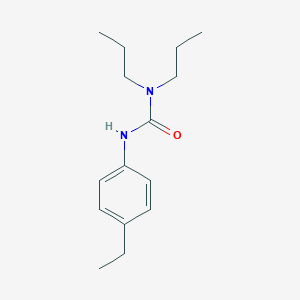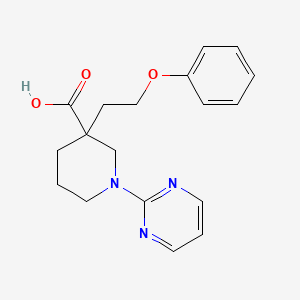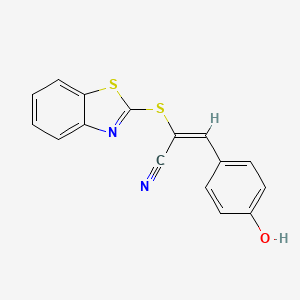
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. This compound is also known as Curcumin analog and has been synthesized using different methods.
作用机制
The mechanism of action of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one is not fully understood. However, studies have suggested that this compound can modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Moreover, it has also been found to inhibit the activity of various enzymes, such as COX-2, MMP-9, and iNOS, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress, inflammation, and cell proliferation. Moreover, it has also been found to have neuroprotective effects and can improve cognitive function.
实验室实验的优点和局限性
One of the major advantages of using 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one in lab experiments is its potential in various fields of research, including cancer treatment, neuroprotection, anti-inflammatory, antioxidant, and antimicrobial activities. Moreover, this compound is relatively easy to synthesize and can be purified using various techniques. However, one of the major limitations is the lack of understanding of its mechanism of action and potential side effects.
未来方向
There are various future directions for the research of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one. One of the major directions is the development of more efficient synthesis methods and purification techniques. Moreover, further studies are needed to understand the mechanism of action and potential side effects of this compound. Furthermore, there is a need for more in vivo and clinical studies to evaluate the efficacy and safety of this compound in various diseases. Finally, the potential of this compound as a drug candidate needs to be explored further.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential in various fields of research. This compound has been synthesized using different methods and has been found to have various scientific research applications, including cancer treatment, neuroprotection, anti-inflammatory, antioxidant, and antimicrobial activities. Further studies are needed to understand the mechanism of action and potential side effects of this compound. Moreover, the development of more efficient synthesis methods and purification techniques is also needed to explore the potential of this compound as a drug candidate.
合成方法
There are various methods available for the synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one. One of the most common methods is the Claisen-Schmidt condensation reaction between 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde and 2,3-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the desired compound, which can then be purified using various techniques, such as column chromatography, recrystallization, or distillation.
科学研究应用
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one has been extensively studied for its potential in various fields of research, including cancer treatment, neuroprotection, anti-inflammatory, antioxidant, and antimicrobial activities. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Moreover, it has also been found to have neuroprotective effects and can prevent oxidative stress-induced damage to neurons.
属性
IUPAC Name |
(E)-1-(4-chloro-1-methylpyrazol-3-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-18-9-11(16)14(17-18)12(19)8-7-10-5-4-6-13(20-2)15(10)21-3/h4-9H,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRSIOKEFLNOIB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)C=CC2=C(C(=CC=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5415320.png)

![(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)[3-(3-pyridinylamino)propyl]amine](/img/structure/B5415341.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,3-dimethylbutanamide](/img/structure/B5415348.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-isobutyryloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5415357.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2(1H)-pyridinone](/img/structure/B5415360.png)
![N-(2-methylphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5415371.png)
![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5415378.png)


![6-(methoxymethyl)-1-methyl-4-(3-phenyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5415396.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-fluorobenzamide](/img/structure/B5415403.png)
